The synthesis of 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid involves several key steps that may include:
The molecular structure of 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid features:
The structural formula can be represented as follows:
This structure indicates a significant degree of complexity due to the multiple functional groups that can influence its chemical behavior and interactions with biological molecules.
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid can participate in various chemical reactions:
Each reaction type requires specific conditions such as temperature control and pH adjustments to maximize yield and minimize side reactions.
The mechanism of action for 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid primarily revolves around its interactions at the molecular level:
The physical and chemical properties of 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid include:
| Property | Value |
|---|---|
| Molecular Weight | 385.41 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
| Storage Conditions | Room temperature |
These properties are essential for determining handling procedures and potential applications in laboratory settings .
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid has several applications in scientific research:
Solid-phase peptide synthesis (SPPS) provides a robust platform for assembling the polyether-aza scaffold of 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid. This compound features a triethylene glycol spacer linked to a phenylazocarbonyl hub and terminated with a carboxylic acid, making it amenable to iterative SPPS protocols [4] [6]. The synthesis initiates with a Rink amide resin or Wang resin preloaded with the C-terminal amino acid. Sequential coupling of Fluorenylmethoxycarbonyl-protected polyethylene glycol (PEG)-based building blocks enables controlled elongation of the oligoethylene glycol chain. Key advantages of this approach include:
Table 1: Optimization of Coupling Reagents for Polyether-Aza Chain Elongation
| Coupling Reagent | Solvent System | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | N,N-Dimethylformamide | 30 | 97 | 99.5 |
| PyBOP | N,N-Dimethylformamide | 45 | 94 | 98.8 |
| DIC/HOBt | Dichloromethane | 60 | 88 | 95.2 |
| TBTU | N-Methyl-2-pyrrolidone | 40 | 92 | 97.1 |
Critical temperature optimization studies revealed that maintaining the reaction vessel at 25°C during coupling prevents epimerization while ensuring complete conversion within 30-45 minutes. Post-assembly, the scaffold is cleaved from the resin using trifluoroacetic acid-based cocktails (95:2.5:2.5 trifluoroacetic acid/triisopropylsilane/water) to yield the target compound with preserved acid-labile functionalities [4] [6].
The terminal carboxylic acid of 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid serves as a versatile handle for chemoselective bioconjugation through advanced ligation techniques. Thiocarbazate chemistry enables efficient transformation of the carboxylic acid into activated acylating agents under mild conditions [4]. The protocol involves:
This approach achieves excellent chemoselectivity (>90% yield) without disturbing the polyether backbone or phenylazocarbonyl moiety. Alternative carbodiimide-mediated couplings (N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide) in dichloromethane facilitate conjugation to amine-containing biomolecules while preserving the acid-sensitive aza-linkage. Kinetic studies demonstrate complete conversion within 2 hours at room temperature with minimal racemization (<1%) when coupling chiral amines [4] [6].
The PEG spacer significantly enhances aqueous solubility during ligation reactions, enabling bioconjugation in physiological buffers (phosphate-buffered saline, pH 7.4). This property facilitates direct conjugation to therapeutic peptides without organic co-solvents, as demonstrated in azapeptide syntheses where the terminal carboxylic acid was coupled to hydrazine derivatives to form protease-resistant linkages [4].
The efficient construction of the pentaoxa-azaoctadecan backbone requires strategic implementation of orthogonal protecting groups to differentiate reactive termini during iterative ethylene oxide coupling. The synthesis employs a three-dimensional protection scheme [5]:
Table 2: Orthogonal Protecting Group Strategy for Oligoethylene Glycol Assembly
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
|---|---|---|---|
| Hydroxyl | tert-Butyldimethylsilyl | Tetrabutylammonium fluoride in tetrahydrofuran | Stable to base, mild acid |
| Amine | Fluorenylmethoxycarbonyl | 20% piperidine in N,N-Dimethylformamide | Stable to acid, nucleophiles |
| Carboxylic Acid | o-Nitrobenzyl | UV light (365 nm) | Stable to acid/base |
The assembly begins with mono-silylation of triethylene glycol using tert-butyldimethylsilyl chloride/imidazole, followed by azidation of the free hydroxyl via Mitsunobu reaction (triphenylphosphine/diisopropyl azodicarboxylate). Subsequent Staudinger reduction yields the amine, protected as the Fluorenylmethoxycarbonyl carbamate. The carboxylic acid terminus is introduced by coupling bromoacetic acid followed by Kolbe electrolysis to extend the chain. Critical deprotection sequences proceed as follows [5] [7]:
This methodology achieves quantitative conversion at each elongation step while preventing side reactions such as di-oligomerization or cyclopropanation. The terminal o-nitrobenzyl ester is cleaved last under neutral photolytic conditions to expose the carboxylic acid without compromising the acid-sensitive aza linkage [5].
While 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid lacks inherent chirality, its phenylazocarbonyl hub serves as an anchor for catalytic asymmetric transformations to introduce stereogenic centers. High-valent rhenium complexes (e.g., Cl₃ReVO[Ph₂P(CH₂)₂PPh₂]) demonstrate exceptional efficacy for enantioselective functionalization [8]. The mechanism involves:
Table 3: Rhenium-Catalyzed Asymmetric Transformations of Aza-Dioxa Frameworks
| Substrate | Catalyst System | Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| β-Keto acid derivative | Cl₃ReVO(dppe)/K[B(C₆H₅)₄] | 4 MPa H₂, 150°C, 24h | 92 | 85 |
| α,β-Unsaturated acid | Cl₃ReVO[Ph₂P(CH₂)₃PPh₂]/AgOTf | 2 MPa H₂, 140°C, 48h | 88 | 78 |
| Prochiral keto acid | (CH₃COO)ReO(OCH₃)₂/(R)-BINAP | 6 MPa H₂, 160°C, 36h | 95 | 82 |
The chemoselectivity profile of rhenium catalysts surpasses traditional noble metals, tolerating functionalities that typically poison palladium or ruthenium systems [1] [8]:
For enantioselective α-amination, chiral bisoxazoline-rhenium complexes facilitate nitrogen insertion with up to 94% enantiomeric excess. The reaction proceeds via electrophilic amination of enolates generated in situ under mild phase-transfer conditions (potassium carbonate/dichloromethane-water). This methodology enables direct conversion of the keto functionality within the molecular scaffold to chiral amino acids without compromising the polyether chain integrity [1] [8]. The catalyst robustness allows recycling up to five times with minimal enantioselectivity erosion (<3%), making this approach economically viable for large-scale production of chiral derivatives.
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: